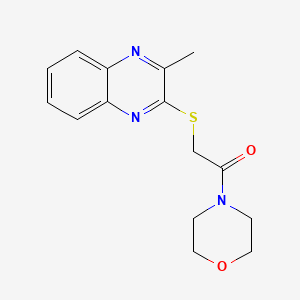

2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one

Description

2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one is a heterocyclic organic compound characterized by a quinoxaline core substituted with a methyl group at position 3 and a thioether-linked morpholinylethanone moiety. Quinoxaline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . Structural elucidation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization .

Properties

IUPAC Name |

2-(3-methylquinoxalin-2-yl)sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-11-15(17-13-5-3-2-4-12(13)16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLDXCZYUCQXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one typically involves the functionalization of quinoxaline derivatives. One common method includes the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, followed by the reaction with morpholine under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylquinoxalin-2-ylthio)-1-morpholin-4-ylethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the suppression of angiogenesis in cancer cells . The compound induces cell cycle arrest and apoptosis by upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Frameworks

The quinoxaline core of the target compound distinguishes it from pyrimidine- or thiazolidinone-based analogs. For example:

- NCL195 (4,6-bis-(2-((E)-4-methylbenzylidene)hydrazinyl)pyrimidin-2-amine) features a pyrimidine ring with hydrazinyl side chains . Unlike the quinoxaline system, pyrimidines often exhibit distinct electronic profiles, affecting binding affinities in biological targets.

- NAT-1 and NAT-2 (thiazolidinone derivatives) incorporate a 4-oxo-thiazolidin-3-yl scaffold linked to nicotinamide .

Substituent Effects on Physicochemical Properties

- Thioether vs. Hydrazinyl Linkages : The thioether group in the target compound offers greater stability compared to the hydrazine-based bonds in NCL195, which may hydrolyze under acidic conditions.

- Morpholine vs. Nicotinamide: The morpholine substituent enhances aqueous solubility due to its oxygen-rich, non-planar structure, whereas nicotinamide in NAT-1/NAT-2 introduces hydrogen-bonding capacity but may reduce membrane permeability .

Crystallographic and Structural Insights

Crystallographic validation (e.g., via SHELXL and WinGX ) reveals key differences:

- Quinoxaline Derivatives: Planar aromatic systems facilitate π-π stacking, as observed in similar compounds. Anisotropic displacement parameters (modeled in ORTEP ) suggest rigid conformations.

- Thiazolidinones: NAT-1/NAT-2 exhibit puckered thiazolidinone rings, validated by geometry analysis tools in WinGX, which may influence binding pocket compatibility .

Methodological Considerations

Structural comparisons rely on crystallographic software:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.